4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N-tert-butylpiperidine-1-carboxamide
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Overview
Description
4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N-tert-butylpiperidine-1-carboxamide is a complex organic compound that features a benzoxazole moiety linked to a piperidine ring
Preparation Methods
The synthesis of 4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N-tert-butylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxazole ring . The piperidine moiety is then introduced through a series of nucleophilic substitution reactions, often using tert-butyl isocyanate as a key reagent . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N-tert-butylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted benzoxazole and piperidine derivatives .
Scientific Research Applications
4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N-tert-butylpiperidine-1-carboxamide has a wide range of
Properties
IUPAC Name |
4-[(1,3-benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)21-17(23)22-10-8-13(9-11-22)12-19-16-20-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3,(H,19,20)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNQVUPYHDJRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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